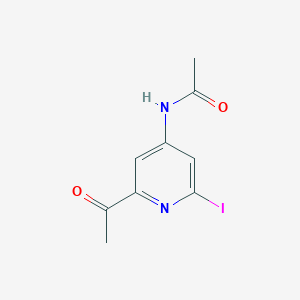

N-(2-Acetyl-6-iodopyridin-4-YL)acetamide

Description

N-(2-Acetyl-6-iodopyridin-4-YL)acetamide is a pyridine-based acetamide derivative with a molecular formula of C₉H₉IN₂O₂. It features a pyridine ring substituted with an iodine atom at position 6, an acetyl group at position 2, and an acetamide moiety at position 4.

Properties

Molecular Formula |

C9H9IN2O2 |

|---|---|

Molecular Weight |

304.08 g/mol |

IUPAC Name |

N-(2-acetyl-6-iodopyridin-4-yl)acetamide |

InChI |

InChI=1S/C9H9IN2O2/c1-5(13)8-3-7(11-6(2)14)4-9(10)12-8/h3-4H,1-2H3,(H,11,12,14) |

InChI Key |

KQLOAXCLWWPZMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)NC(=O)C)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-Acetyl-6-iodopyridin-4-YL)acetamide can be achieved through various methods. One common approach involves the reaction of 2-acetyl-6-iodopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of organic synthesis and purification would apply similarly on a larger scale, with considerations for yield optimization and cost-effectiveness.

Chemical Reactions Analysis

N-(2-Acetyl-6-iodopyridin-4-YL)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Typical reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Scientific Research Applications

N-(2-Acetyl-6-iodopyridin-4-YL)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a versatile intermediate for further functionalization.

Biology and Medicine: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-iodopyridin-4-YL)acetamide is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the acetyl group may facilitate binding to these targets, leading to modulation of their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N-(2-Acetyl-6-iodopyridin-4-YL)acetamide, differing primarily in substituents and heterocyclic frameworks:

Key Observations:

- Substituent Effects : The iodine in this compound may enhance electrophilicity and enable cross-coupling reactions, similar to its role in N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide . The acetyl group at position 2 could sterically hinder interactions compared to smaller substituents like chlorine in N-(4-Chloropyridin-2-yl)acetamide .

- Solubility: Aliphatic analogs like N-(6-Aminohexyl)acetamide exhibit high water solubility due to their flexible chains , whereas aromatic derivatives (e.g., benzothiazole-based compounds) are less soluble but more lipophilic .

Physicochemical and Spectroscopic Data

While direct data for the target compound are absent, inferences can be drawn from analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.